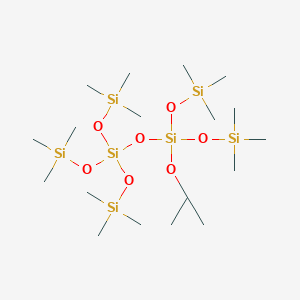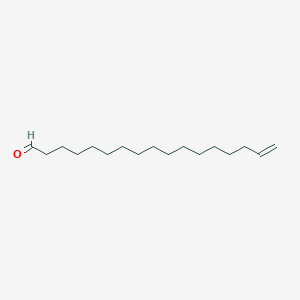
BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[a]pyrene-cis-11,12-dihydrodiol is a phenanthrol.
科学的研究の応用
Degradation and Bioremediation
- Degradation by Mycobacterium vanbaalenii PYR-1: This bacterium can oxidize BENZO(a)PYRENE, producing metabolites including cis-BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-. This study extends the pathways proposed for the bacterial metabolism of BENZO(a)PYRENE (Moody et al., 2004).
- Biodegradation by Fusarium sp.: A fungal isolate, Fusarium sp., can degrade BENZO(a)PYRENE, indicating its potential for bioremediation (Chulalaksananukul et al., 2006).
- Biodegradation by Bacillus cereus and Bacillus vireti: These bacteria, isolated from petrochemical soil, can utilize BENZO(a)PYRENE as a carbon source, suggesting their use in bioremediation of contaminated sites (Mohandass et al., 2012).
Environmental and Health Impacts
- Placental Transfer and DNA Binding: This study confirms that BENZO(a)PYRENE, when exposed to the maternal circulation, can reach the fetal compartment and bind to DNA in the placenta (Karttunen et al., 2010).
- Environmental Pollution and Health Harm: Discusses the harm of BENZO(a)PYRENE to health, its environmental concentrations, and research focuses on this compound (Xiaoli and Fusheng, 2002).
Metabolic and Molecular Insights
- Metabolism in Rodent and Human Hepatic Microsomes: This study investigates the metabolism of BENZO(a)PYRENE-7,8-dihydrodiol and its comparison in rodents and humans, providing insights into species-specific metabolic pathways (Smith et al., 2017).
特性
CAS番号 |
64283-13-2 |
|---|---|
製品名 |
BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-, cis- |
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
(11S,12R)-11,12-dihydrobenzo[a]pyrene-11,12-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,19-22H/t19-,20+/m1/s1 |
InChIキー |
SGHZUKBSLLOHPU-UXHICEINSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2[C@@H]([C@@H](C5=CC=C4)O)O |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O |
その他のCAS番号 |
64283-13-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



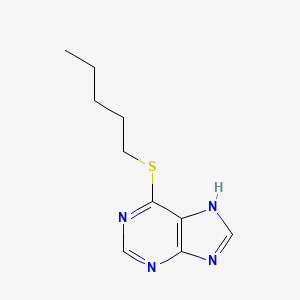


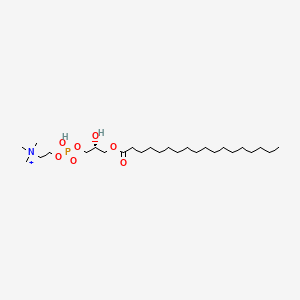

![1-(2,3-Dihydroindol-1-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1202585.png)

![2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide](/img/structure/B1202588.png)

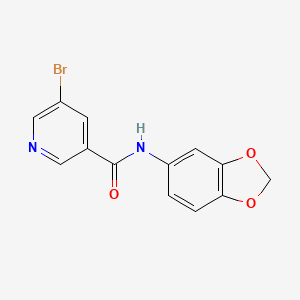
![(5Z)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1202593.png)
